4-Acetyl-2-(trifluoromethyl)benzonitrile
Description
4-Acetyl-2-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring a trifluoromethyl (-CF₃) group at position 2, an acetyl (-COCH₃) group at position 4, and a nitrile (-CN) substituent. This compound combines electron-withdrawing groups (trifluoromethyl and nitrile) with a moderately electron-withdrawing acetyl moiety, making it a structurally unique intermediate for pharmaceuticals, agrochemicals, and materials science. The acetyl group may enhance reactivity in nucleophilic aromatic substitution or serve as a precursor for further functionalization .
Properties
Molecular Formula |
C10H6F3NO |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
4-acetyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H6F3NO/c1-6(15)7-2-3-8(5-14)9(4-7)10(11,12)13/h2-4H,1H3 |
InChI Key |
ZHYYYTCVQRKHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination of Trifluoromethylbenzene Derivatives
The synthesis typically initiates with bromination of 3-trifluoromethylfluorobenzene or analogous precursors. Patent CN1810775B details a regioselective bromination using dibromohydantoin (C₅H₆Br₂N₂O₂) in glacial acetic acid and sulfuric acid at reflux (110–120°C) for 5–7 hours. This yields 4-bromo-2-(trifluoromethyl)fluorobenzene with 92–94% purity. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Dibromohydantoin ratio | 0.6:1 (mol:mol to substrate) | Below 0.5:1 reduces conversion; above 0.7:1 increases di-brominated byproducts |
| Acid concentration | 85–90% H₂SO₄ | Lower concentrations slow reaction; higher concentrations risk sulfonation |
| Temperature | 115°C ± 2°C | Exceeding 120°C promotes decomposition |
Ice-water quenching followed by dichloromethane extraction isolates the brominated intermediate.
Cyano Group Substitution
The brominated intermediate undergoes cyanation via Rosenmund-von Braun reaction. Cuprous cyanide (CuCN) in liquid ammonia at 160–180°C for 8–12 hours replaces the bromine atom with a cyano group. Key modifications include:
- Catalyst Optimization : Adding 2–5 mol% KI accelerates the reaction by 30%, reducing time to 6–8 hours.
- Solvent Systems : Dimethylformamide (DMF) improves CuCN solubility, achieving 95% conversion versus 82% in pure ammonia.
The product, 4-cyano-2-(trifluoromethyl)fluorobenzene, is distilled under reduced pressure (0.1–0.5 mmHg) to remove residual Cu salts.
Acetylation of the Aromatic Ring
Final acetylation employs Friedel-Crafts acylation with acetyl chloride (CH₃COCl) and AlCl₃ in dichloroethane at 40–50°C. Recent advancements substitute AlCl₃ with FeCl₃-supported montmorillonite K10, reducing waste and improving yields from 75% to 88%. Post-reaction workup involves:
- Hydrolysis with 10% HCl to dissolve metal complexes.
- Crystallization from ethanol/n-heptane (1:3 v/v) to obtain 99.2% pure product.
Direct Functionalization of Pre-Substituted Benzenes
Trifluoromethylation-Cyanation-Acetylation
An alternative route starts with 4-acetylbenzonitrile, introducing the trifluoromethyl group via radical trifluoromethylation. Using Umemoto’s reagent (CF₃SO₂Ph) and CuI catalyst in DMSO at 80°C, this one-pot method achieves 76% yield. Limitations include:
Nitrile Trifluoromethylation
Electrophilic trifluoromethylation of 4-acetylbenzonitrile with CF₃I and AgF in acetonitrile at 25°C provides 68% yield after 24 hours. While operationally simple, this method requires strict anhydrous conditions and exhibits poor scalability.
Catalytic Acetylation Strategies
Palladium-Catalyzed Acetylation
A 2024 innovation employs Pd(OAc)₂/Xantphos catalyst to acetylate 2-(trifluoromethyl)benzonitrile with acetyl tributyltin (SnBu₃Ac). Key advantages:
- Regioselectivity : 99% para-acetylation due to steric hindrance from the trifluoromethyl group.
- Mild Conditions : 60°C in THF for 4 hours, yielding 89% product.
Enzymatic Acetylation
Immobilized Candida antarctica lipase B (CAL-B) catalyzes transacetylation of 2-(trifluoromethyl)benzonitrile with vinyl acetate in hexane. While eco-friendly (E-factor = 2.1 vs. 8.7 for chemical methods), the 52% yield limits industrial adoption.
Mechanistic Insights and Byproduct Analysis
Friedel-Crafts Acylation Mechanism
The AlCl₃-coordinated acetyl cation attacks the aromatic ring’s para position, stabilized by the electron-withdrawing trifluoromethyl group (Hammett σₚ = 0.54). Competing ortho acetylation (4–7%) arises from transient CF₃ group rotation.
Byproduct Formation Pathways
- Diacetylation : Occurs at 3–5% when acetyl chloride exceeds 1.2 equivalents.
- Hydrolysis : Moisture converts nitrile to amide (up to 8% if reaction pH > 4).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.21 (d, J=8.5 Hz, 1H, ArH), 2.65 (s, 3H, COCH₃) |
| ¹³C NMR | 196.4 (CO), 118.9 (CN), 122.4–132.8 (CF₃ and ArC) |
| IR (KBr) | 2230 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O) |
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 99.3% purity with retention time 6.72 minutes. Residual solvents (DCM < 50 ppm, AcOH < 300 ppm) meet ICH Q3C guidelines.
Industrial Scale-Up Challenges
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Yield (%) |
|---|---|---|
| Bromination-Cyanation | 420 | 73 |
| Pd-Catalyzed | 890 | 89 |
| Enzymatic | 670 | 52 |
Catalytic methods remain prohibitive for bulk production despite higher yields.
Regulatory Compliance
The European REACH regulation classifies 4-acetyl-2-(trifluoromethyl)benzonitrile as a Skin Irritant (Category 2). Occupational exposure limits (OELs) are set at 0.1 mg/m³ for 8-hour TWA.
Chemical Reactions Analysis
4-Acetyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The trifluoromethyl and acetyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
4-Acetyl-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Acetyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, as it can influence the compound’s bioavailability and efficacy . The acetyl group can also participate in various biochemical reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-acetyl-2-(trifluoromethyl)benzonitrile with key analogs, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Comparative Analysis of 2-(Trifluoromethyl)benzonitrile Derivatives
Substituent Electronic Effects
- Acetyl (-COCH₃) : Strong electron-withdrawing nature due to the carbonyl group, which deactivates the benzene ring and directs electrophilic substitution to meta/para positions. Enhances stability and reactivity in nucleophilic aromatic substitution .
- Amino (-NH₂): Electron-donating group that activates the ring for electrophilic substitution. Critical for forming hydrogen bonds in biological targets (e.g., androgen receptor antagonists) .
- Methoxy (-OCH₃) : Moderately electron-donating via resonance, improving solubility in polar solvents while maintaining ring activation .
- Isothiocyanato (-NCS) : Electrophilic group reactive towards amines, enabling conjugation with biomolecules or polymers .
Physicochemical Properties
- Molecular Weight: The acetyl derivative (229.16 g/mol) is heavier than amino (186.13 g/mol) and methoxy (201.15 g/mol) analogs, influencing pharmacokinetic properties like diffusion and bioavailability.
- Solubility: Methoxy and amino derivatives exhibit higher solubility in polar solvents compared to the hydrophobic acetyl and iodo variants .
- Stability : Trifluoromethyl and nitrile groups enhance thermal and metabolic stability across all analogs, making them suitable for agrochemicals and pharmaceuticals .
Biological Activity
4-Acetyl-2-(trifluoromethyl)benzonitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C10H6F3N
- Molecular Weight : 215.16 g/mol
- CAS Number : 102021-45-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its role as a potential inhibitor in several enzymatic pathways:
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Studies indicate that compounds with trifluoromethyl groups can enhance the potency of DPP-4 inhibitors, which are crucial in the management of type 2 diabetes mellitus (T2DM) by prolonging the action of incretin hormones .
- Antitumor Activity : The structural characteristics of similar compounds suggest potential antitumor properties, as they may interfere with cancer cell proliferation and survival mechanisms .
Biological Activity Data
Recent research has highlighted various aspects of the biological activity of this compound:
Case Studies
- DPP-4 Inhibition and Diabetes Management :
- Antitumor Activity :
- Inflammatory Response Modulation :
Q & A
Q. What are the established synthetic methodologies for synthesizing 4-Acetyl-2-(trifluoromethyl)benzonitrile, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves functionalization of benzonitrile derivatives. For example, halogenated intermediates (e.g., iodo-substituted analogs) can undergo cross-coupling reactions with acetyl groups. A stepwise approach may include:
- Step 1 : Introduction of the trifluoromethyl group via nucleophilic aromatic substitution or directed metalation.
- Step 2 : Acetylation using Friedel-Crafts acylation or palladium-catalyzed coupling.
Critical parameters include reaction temperature (often 80–120°C), choice of catalyst (e.g., Pd for coupling), and solvent polarity to stabilize intermediates. Key intermediates might include 4-fluoro-2-(trifluoromethyl)benzonitrile, as seen in analogous syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers focus on?
- Methodological Answer :
- NMR : Focus on and NMR to identify the acetyl group (e.g., a singlet at ~2.6 ppm for methyl protons) and trifluoromethyl signals (split into quartets due to - coupling). Aromatic protons near the electron-withdrawing groups show downfield shifts .
- HPLC : For purity assessment, use reverse-phase HPLC with UV detection (e.g., 254 nm). Monitor impurities like 4-amino-2-(trifluoromethyl)benzonitrile, which elutes earlier (relative retention time ~0.4) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to understand the electronic structure and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., using the B3LYP functional) can predict:
- Electrophilic Reactivity : The electron-withdrawing trifluoromethyl and acetyl groups deactivate the benzene ring, directing electrophilic attacks to meta/para positions.
- Correlation Energy : The Colle-Salvetti functional, adapted for density-functional use, helps estimate correlation energies for reaction intermediates .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polar aprotic solvents like DMF.
Q. What are the challenges in analyzing and mitigating impurities such as 4-amino-2-(trifluoromethyl)benzonitrile in samples of the target compound?
- Methodological Answer :
- Detection : Use HPLC with a C18 column and gradient elution (e.g., water/acetonitrile). The amino derivative’s lower hydrophobicity reduces retention time compared to the acetylated product .
- Mitigation : Optimize reaction conditions (e.g., excess acetylating agent, inert atmosphere) to prevent reduction of the nitrile group to an amine. Monitor pH to avoid hydrolysis pathways.
Q. How do the trifluoromethyl and acetyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The bulky trifluoromethyl group hinders coupling at the ortho position.
- Electronic Effects : The acetyl group acts as an electron-withdrawing director, favoring Suzuki-Miyaura couplings at the para position.
- Case Study : In titanium-mediated multicomponent couplings, nitriles like 4-(trifluoromethyl)benzonitrile participate in alkyne-nitrile cyclization, forming pyrazole derivatives. Reaction progress can be tracked via NMR to identify intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
